molecular formula C9H5ClFNO B13200454 6-Chloro-7-fluoro-1,2-dihydroquinolin-2-one

6-Chloro-7-fluoro-1,2-dihydroquinolin-2-one

Cat. No.: B13200454
M. Wt: 197.59 g/mol
InChI Key: LNLSHUSCSCKWCY-UHFFFAOYSA-N
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Description

6-Chloro-7-fluoro-1,2-dihydroquinolin-2-one is a heterocyclic compound belonging to the quinolone family. This compound is characterized by the presence of chlorine and fluorine atoms at the 6th and 7th positions, respectively, on the quinoline ring. The quinoline ring system is known for its wide range of biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-7-fluoro-1,2-dihydroquinolin-2-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-chloroaniline with ethyl acetoacetate in the presence of a base, followed by cyclization and fluorination steps. The reaction conditions often include the use of solvents such as ethanol or acetic acid and catalysts like palladium on carbon.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing advanced techniques such as microwave-assisted synthesis or flow chemistry to enhance reaction rates and efficiency.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-7-fluoro-1,2-dihydroquinolin-2-one undergoes various chemical reactions, including:

    Oxidation: Conversion to quinoline-2,4-dione derivatives.

    Reduction: Formation of tetrahydroquinoline derivatives.

    Substitution: Halogen exchange reactions, particularly involving the chlorine and fluorine atoms.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

    Oxidation: Quinoline-2,4-dione derivatives.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

6-Chloro-7-fluoro-1,2-dihydroquinolin-2-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential antimicrobial and antiviral properties.

    Medicine: Investigated for its role in developing new pharmaceuticals, particularly in the treatment of bacterial infections.

    Industry: Utilized in the production of dyes, pigments, and other fine chemicals.

Mechanism of Action

The mechanism of action of 6-Chloro-7-fluoro-1,2-dihydroquinolin-2-one involves its interaction with specific molecular targets, such as bacterial DNA gyrase and topoisomerase IV. These enzymes are crucial for bacterial DNA replication and transcription. By inhibiting these enzymes, the compound effectively disrupts bacterial cell division and growth, leading to its antimicrobial effects.

Comparison with Similar Compounds

Similar Compounds

    6-Fluoro-1,4-dihydroquinolin-4-oxo-3-carboxylic acid: Known for its antibacterial activity.

    7-Chloro-1-cyclopropyl-6-fluoro-2,3-dihydroquinolin-4(1H)-one: Another quinoline derivative with similar structural features.

Uniqueness

6-Chloro-7-fluoro-1,2-dihydroquinolin-2-one is unique due to the specific positioning of chlorine and fluorine atoms, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C9H5ClFNO

Molecular Weight

197.59 g/mol

IUPAC Name

6-chloro-7-fluoro-1H-quinolin-2-one

InChI

InChI=1S/C9H5ClFNO/c10-6-3-5-1-2-9(13)12-8(5)4-7(6)11/h1-4H,(H,12,13)

InChI Key

LNLSHUSCSCKWCY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=O)NC2=CC(=C(C=C21)Cl)F

Origin of Product

United States

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